molecular formula C22H28N4O2S B2691891 N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide CAS No. 899756-17-3

N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

Cat. No. B2691891
CAS RN: 899756-17-3
M. Wt: 412.55
InChI Key: FSUMZUJWQFQTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antibacterial and Antimicrobial Agents : A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed novel compounds with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the potential of similar structures in developing new antibacterial drugs (Palkar et al., 2017).

  • Cytotoxic Activity for Cancer Research : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia, highlights the potential of structurally related compounds in cancer research (Deady et al., 2003).

  • Heterocyclic Synthesis for Drug Development : Research into the utility of enaminonitriles in heterocyclic synthesis for generating new pyrazole, pyridine, and pyrimidine derivatives underlines the importance of such chemical frameworks in developing novel therapeutic agents with potential biological applications (Fadda et al., 2012).

  • Antipyrine-Like Derivatives for Drug Interactions and Biological Activities : A study focused on intermolecular interactions in antipyrine-like derivatives and their X-ray structure, Hirshfeld surface analysis, and DFT calculations, suggesting the complexity and potential of these compounds in understanding drug interactions and enhancing biological activity (Saeed et al., 2020).

properties

IUPAC Name

N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-14-9-10-19(15(2)11-14)26-20(17-12-29-13-18(17)25-26)24-22(28)21(27)23-16-7-5-3-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUMZUJWQFQTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NC4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide

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